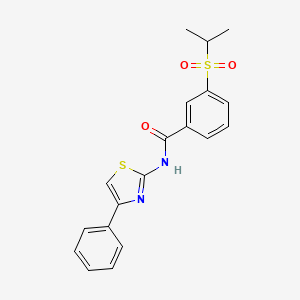

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-13(2)26(23,24)16-10-6-9-15(11-16)18(22)21-19-20-17(12-25-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJPPIYDMDLMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenylthiazolyl Moiety: The phenylthiazolyl group can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired therapeutic effect.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Analogs

Spectroscopic Characterization

Key spectral data for the target compound and analogs include:

- IR Spectroscopy :

- NMR Spectroscopy :

Table 2: Comparative Spectral Data

Actividad Biológica

3-(Isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide (CAS No. 919843-26-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant studies and data.

Synthesis

The synthesis of 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide typically involves several key steps:

- Formation of the Benzamide Core : Reacting benzoic acid with an appropriate amine under dehydrating conditions.

- Introduction of the Isopropylsulfonyl Group : Achieved via sulfonylation using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

- Attachment of the Phenylthiazolyl Moiety : Conducted through a coupling reaction, often utilizing palladium-catalyzed methods like Suzuki or Heck reactions.

Biological Activity

Research indicates that 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide exhibits significant biological activity, particularly:

1. Anticancer Activity

- The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that it may affect various signaling pathways involved in tumor growth and metastasis.

2. Anti-inflammatory Properties

- Preliminary investigations suggest that this compound can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

3. Antifungal Activity

- In vitro studies have demonstrated its efficacy against certain fungal strains, suggesting potential applications in antifungal therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide:

- Study on Benzamide Derivatives :

-

Mechanistic Insights :

- Research has suggested that the mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity .

Comparative Analysis

To understand the uniqueness of 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | Similar core with methyl group | Moderate anticancer activity |

| 3-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | Similar core with ethyl group | Weak anti-inflammatory effects |

| 3-(propylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | Similar core with propyl group | Limited antifungal activity |

The presence of the isopropylsulfonyl group in our compound may enhance its stability and interaction with biological targets compared to its analogs.

Q & A

Q. What are the established synthetic routes for 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide?

The synthesis typically involves sequential functionalization of the benzamide and thiazole moieties. A key step is the sulfonylation of the benzamide precursor using isopropylsulfonyl chloride under anhydrous conditions (e.g., in THF or DCM with a base like triethylamine). The thiazole-2-amine intermediate (4-phenylthiazol-2-amine) is prepared via cyclization of thiourea derivatives with α-haloketones. Final coupling often employs carbodiimide-based reagents (e.g., EDC/HOBt) or nucleophilic substitution under ultrasonication, as seen in analogous syntheses . Characterization relies on -/-NMR, FT-IR, and elemental analysis to confirm purity and regiochemistry .

Q. Which spectroscopic methods are critical for structural validation of this compound?

- -NMR : Identifies proton environments, particularly the isopropylsulfonyl group (δ ~1.3 ppm for CH, δ ~3.5 ppm for CH) and thiazole protons (δ ~7.2–8.1 ppm).

- -NMR : Confirms carbonyl (C=O, δ ~165–170 ppm) and sulfonyl (SO, δ ~55–60 ppm) carbons.

- FT-IR : Peaks at ~1350 cm(S=O asymmetric stretch) and ~1650 cm(C=O stretch) are diagnostic.

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize low yields in the sulfonylation step?

Low yields often arise from steric hindrance at the benzamide’s para position or competing side reactions. Strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to THF.

- Catalysis : DMAP or pyridine can accelerate sulfonyl chloride activation.

- Temperature Control : Gradual addition of sulfonyl chloride at 0–5°C minimizes decomposition.

- Post-Reaction Workup : Acid-base extraction removes unreacted reagents, as demonstrated in related sulfonamide syntheses .

Q. How should contradictions in 1H^1H1H-NMR data (e.g., split peaks) be resolved?

Splitting may indicate rotameric equilibria of the isopropylsulfonyl group or impurities. Solutions:

- Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns.

- 2D NMR (COSY, HSQC) : Assigns coupled protons and clarifies overlapping signals.

- HPLC-MS Purity Check : Detects impurities (e.g., unreacted starting materials) that distort integration .

Q. What experimental frameworks assess environmental fate and biodegradation?

Adopt protocols from environmental chemistry studies (e.g., OECD 301F):

- Aqueous Stability : Incubate in pH-adjusted buffers (4–9) at 25°C, monitoring degradation via HPLC-MS.

- Soil/Water Partitioning : Use shake-flask methods to determine log (organic carbon affinity).

- Microbial Degradation : Expose to activated sludge (OECD 309) and quantify residual compound via LC-UV .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent Variation : Replace isopropylsulfonyl with alkyl/aryl sulfonamides to evaluate steric/electronic effects.

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the phenyl-thiazole moiety to probe binding interactions.

- Biological Assays : Test against target enzymes (e.g., tyrosinase, kinases) using kinetic assays (IC) and molecular docking (AutoDock Vina) to correlate activity with structural features .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.